4-Bromo-1-(2-fluorophenyl)-1H-pyrazole

描述

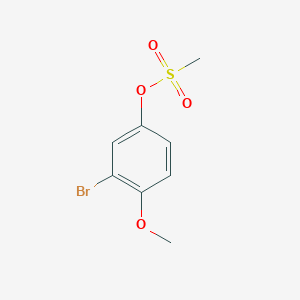

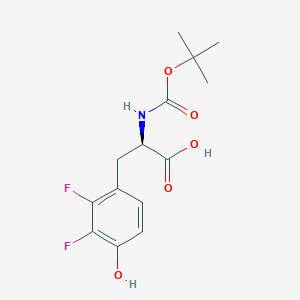

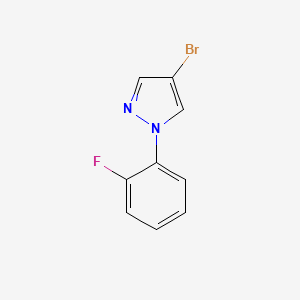

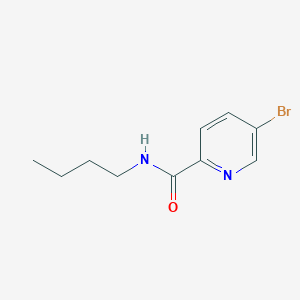

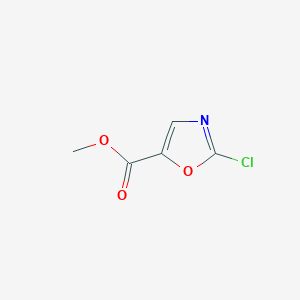

The compound "4-Bromo-1-(2-fluorophenyl)-1H-pyrazole" is a halogenated pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring containing two nitrogen atoms opposite each other. The presence of bromine and fluorine atoms on the phenyl rings suggests that this compound could have interesting electronic properties and potential biological activity.

Synthesis Analysis

The synthesis of related halogenated pyrazole compounds involves multiple steps, including nitration, chlorination, N-alkylation, reduction, and condensation . For instance, the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, a compound with a similar halogenated phenyl group, was achieved through a five-step process starting from pyridin-4-ol and 4-bromo-2-fluoroaniline . This suggests that the synthesis of "4-Bromo-1-(2-fluorophenyl)-1H-pyrazole" could also involve complex multi-step reactions, possibly including halogenation and cyclization steps.

Molecular Structure Analysis

The molecular structure of halogenated pyrazoles has been extensively studied using various computational methods, such as DFT calculations, to optimize the geometry and predict vibrational frequencies . The geometrical parameters of these molecules are often in agreement with X-ray diffraction (XRD) data, indicating the reliability of theoretical methods in predicting the structure of such compounds . The presence of halogen atoms can lead to interesting structural features, such as disorder in the crystal structure due to multiple orientations of the halogen-substituted benzene ring .

Chemical Reactions Analysis

Halogenated pyrazoles can participate in various chemical reactions due to the reactivity of the halogen atoms. For example, the bromine atom can be involved in electrophilic aromatic substitution reactions, while the fluorine atom can affect the electron distribution within the molecule . The reactivity of the carbonyl group in related compounds has been highlighted as a crucial factor for binding in molecular docking studies, suggesting that similar functional groups in "4-Bromo-1-(2-fluorophenyl)-1H-pyrazole" could also be reactive .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated pyrazoles, such as their vibrational frequencies and electronic absorption spectra, have been characterized using FT-IR, FT-Raman, and UV-vis spectroscopy . The HOMO-LUMO analysis is used to determine charge transfer within the molecule, and the molecular electrostatic potential (MEP) maps show the distribution of negative and positive charges, which are important for understanding the molecule's reactivity . The first hyperpolarizability of these compounds has been calculated to assess their potential in nonlinear optics .

Relevant Case Studies

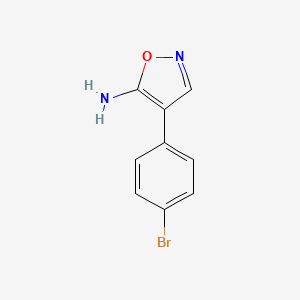

Molecular docking studies have been conducted on similar compounds to predict their potential biological activity. For instance, some halogenated pyrazoles have been suggested to exhibit inhibitory activity against enzymes like tripeptidyl peptidase II (TPII), which could make them potential anti-neoplastic agents . Additionally, the compound "3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde" has been suggested to exhibit phosphodiesterase inhibitory activity . These studies indicate that "4-Bromo-1-(2-fluorophenyl)-1H-pyrazole" could also have significant biological activities, warranting further investigation.

科学研究应用

1. Electrochemical Bromofunctionalization of Alkenes

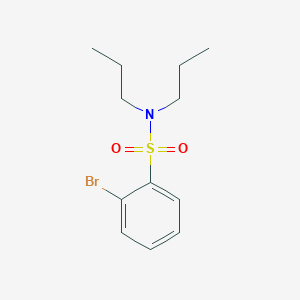

- Application Summary : This research investigates the electrochemical generation of bromine from hydrobromic acid in a flow electrochemical reactor . Various alkenes could be converted to their corresponding dibromides, bromohydrines, bromohydrin ethers, and cyclized products in good to excellent yields .

- Methods of Application : The optimal concentration of hydrobromic acid was identified at 180 mM which resulted in a yield of 85% of the bromohydrin and 9% of the dibromide . Increasing the flow rate to 0.4 mL min−1 or 0.6 mL min−1 resulted in decreased yields of 75% and 70%, respectively .

- Results or Outcomes : The research demonstrated that the electrochemical oxidation of bromide to bromine is a viable strategy to reduce waste by avoiding chemical oxidants .

2. Synthesis of Antidepressant Molecules

- Application Summary : This review examines the synthesis of antidepressant molecules through metal-catalyzed procedures . Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized in a variety of effective ways using metal-catalyzed steps .

- Methods of Application : The review discusses various methods for the synthesis of antidepressant molecules, including the use of different transition metals, including iron, nickel, ruthenium, and others, as catalysts in the synthesis .

- Results or Outcomes : The review suggests that there is a great deal of potential for these metal-catalyzed asymmetric conversions in industrial applications .

3. Buchwald–Hartwig Reaction

- Application Summary : The Buchwald–Hartwig reaction is a cross-coupling reaction used in organic synthesis to form carbon–nitrogen bonds . This reaction is significant as it opens an avenue for the introduction of amine linkages in organic molecules .

- Methods of Application : The reaction involves the use of palladium catalysts and a variety of ligands . The reaction’s synthetic applicability roots primarily from the inadequacies of typical methods (nucleophilic substitution, reductive amination, etc.) for the synthesis of aromatic C–N bonds .

- Results or Outcomes : The Buchwald–Hartwig reaction has been used in the synthesis of several natural products, pharmaceuticals, and other biologically active compounds .

4. Electrochemical Bromofunctionalization of Alkenes

- Application Summary : This research investigates the electrochemical generation of bromine from hydrobromic acid in a flow electrochemical reactor . Various alkenes could be converted to their corresponding dibromides, bromohydrines, bromohydrin ethers, and cyclized products in good to excellent yields .

- Methods of Application : The optimal concentration of hydrobromic acid was identified at 180 mM which resulted in a yield of 85% of the bromohydrin and 9% of the dibromide . Increasing the flow rate to 0.4 mL min−1 or 0.6 mL min−1 resulted in decreased yields of 75% and 70%, respectively .

- Results or Outcomes : The research demonstrated that the electrochemical oxidation of bromide to bromine is a viable strategy to reduce waste by avoiding chemical oxidants .

属性

IUPAC Name |

4-bromo-1-(2-fluorophenyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrFN2/c10-7-5-12-13(6-7)9-4-2-1-3-8(9)11/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHWIDXFFPCMKLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C=C(C=N2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00650463 | |

| Record name | 4-Bromo-1-(2-fluorophenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-1-(2-fluorophenyl)-1H-pyrazole | |

CAS RN |

957062-81-6 | |

| Record name | 4-Bromo-1-(2-fluorophenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-1-(2-fluorophenyl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Bromo-N-ethyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B1294182.png)

![1-(3-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B1294186.png)